molecular formula C8H8N2O B6618876 Benzo[d]oxazol-4-ylmethanamine CAS No. 1520615-38-6

Benzo[d]oxazol-4-ylmethanamine

Cat. No.: B6618876
CAS No.: 1520615-38-6
M. Wt: 148.16 g/mol
InChI Key: IOHDODPBCQCPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]oxazol-4-ylmethanamine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the benzoxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazol-4-ylmethanamine typically involves the condensation of o-aminophenol with an appropriate aldehyde or ketone. One common method includes the use of phosphorous oxychloride as a dehydrating agent to facilitate the formation of the benzoxazole ring. The reaction is usually carried out under reflux conditions at temperatures ranging from 60 to 80°C .

Industrial Production Methods

In industrial settings, the production of benzoxazole derivatives often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their ability to provide eco-friendly and easily recoverable catalytic systems. These catalysts can be separated from the reaction mixture using an external magnet, simplifying the purification process .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-4-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoxazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Benzo[d]oxazol-4-ylmethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]oxazol-4-ylmethanamine is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This compound exhibits a broader range of biological activities compared to its simpler analogs, making it a valuable scaffold for drug development .

Properties

IUPAC Name

1,3-benzoxazol-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHDODPBCQCPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.